molecular formula C9H18N2O B13735002 1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol CAS No. 213180-20-2

1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol

Cat. No.: B13735002
CAS No.: 213180-20-2
M. Wt: 170.25 g/mol
InChI Key: JRGCKMZUGOWOJJ-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol is a chemical compound with the molecular formula C9H18N2O. It is a derivative of pyrimidine, characterized by the presence of multiple methyl groups and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-acetyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-acetyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired pyrimidinol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced catalytic systems and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetrahydro-2,2,4,6,6-pentamethyl-1-pyrimidinol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidine ring play crucial roles in its reactivity and binding properties. The compound can form hydrogen bonds and engage in various chemical interactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group on the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-hydroxy-2,2,4,6,6-pentamethyl-5H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7-6-8(2,3)11(12)9(4,5)10-7/h12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGCKMZUGOWOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(N(C(C1)(C)C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573552
Record name 2,2,4,6,6-Pentamethyl-5,6-dihydropyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213180-20-2
Record name 2,2,4,6,6-Pentamethyl-5,6-dihydropyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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